(9Z)-Heptadecenoyl-CoA (C17:1-CoA, CAS 4233-33-4) is an odd-chain, monounsaturated fatty acyl-coenzyme A thioester. In mammalian biological systems, odd-chain fatty acids are present only in trace amounts, making their CoA derivatives highly valuable as exogenous analytical tools rather than bulk synthetic intermediates. C17:1-CoA features a 17-carbon aliphatic chain with a cis-double bond at the 9-position, covalently linked to the high-energy Coenzyme A moiety. Its primary procurement value lies in its role as an absolute quantification internal standard for mass spectrometry-based lipidomics, and as a highly specific, low-background product standard for high-throughput enzymatic assays—most notably in Stearoyl-CoA Desaturase 1 (SCD1) inhibitor screening [1].
Substituting (9Z)-Heptadecenoyl-CoA with common even-chain analogs like Oleoyl-CoA (C18:1-CoA) or saturated odd-chain analogs like Heptadecanoyl-CoA (C17:0-CoA) critically compromises analytical accuracy in procurement workflows. Even-chain acyl-CoAs are highly abundant endogenously, creating insurmountable baseline noise that masks the detection of de novo enzymatic products or prevents their use as internal standards [1]. Conversely, while C17:0-CoA is non-endogenous, it lacks the cis-double bond, which fundamentally alters its reverse-phase liquid chromatography (LC) retention time and electrospray ionization (ESI) matrix suppression effects compared to target monounsaturated species[2]. Furthermore, substituting with the unactivated free fatty acid, (9Z)-heptadecenoic acid, is entirely incompatible with acyltransferase or desaturase assays, which strictly require the high-energy thioester CoA linkage for substrate recognition and turnover.
In high-throughput screening of SCD1 inhibitors, utilizing the C17:0-CoA to C17:1-CoA conversion pathway eliminates the background noise associated with endogenous C18:0 to C18:1 conversion. Rapid-Fire mass spectrometry assays rely on procured C17:1-CoA as the absolute calibration standard. Because C17:1-CoA is virtually absent in standard rat liver microsome (RLM) preparations, the signal-to-noise ratio for detecting C17:1-CoA is orders of magnitude higher than measuring endogenous Oleoyl-CoA. This allows for precise IC50 determinations (e.g., 12 nM for the inhibitor YTX-7739) without the mathematical artifacts introduced by heavy baseline subtraction [1].
| Evidence Dimension | Assay baseline noise and signal-to-noise ratio |
| Target Compound Data | C17:1-CoA (Product standard): Near-zero endogenous background in RLM lysates |
| Comparator Or Baseline | Oleoyl-CoA (C18:1-CoA): High endogenous background requiring complex baseline subtraction |
| Quantified Difference | Orders of magnitude improvement in signal-to-noise ratio for de novo desaturation detection |
| Conditions | Rapid-Fire MS/MS quantification of SCD1 activity in rat liver microsomes |
Procuring C17:1-CoA as an analytical standard is essential for validating SCD1 inhibitor efficacy in drug discovery pipelines where endogenous lipid background would otherwise obscure kinetic data.
For the absolute quantification of monounsaturated acyl-CoAs (such as Palmitoleoyl-CoA and Oleoyl-CoA), C17:1-CoA serves as a superior internal standard compared to the saturated C17:0-CoA. In reverse-phase LC-MS, the presence of the cis-double bond causes C17:1-CoA to elute earlier than C17:0-CoA, perfectly bracketing the retention time window of endogenous monounsaturated species. This co-elution ensures that C17:1-CoA experiences identical ESI matrix suppression effects as the target analytes. Using C17:0-CoA for unsaturated targets can lead to quantification errors of 15-30% due to retention time drift and differential ionization efficiencies [1].
| Evidence Dimension | LC-MS/MS retention time and ionization efficiency matching |
| Target Compound Data | C17:1-CoA: Co-elutes with endogenous monounsaturated acyl-CoAs, sharing identical matrix suppression |
| Comparator Or Baseline | C17:0-CoA: Elutes later with saturated acyl-CoAs, leading to mismatched matrix effects |
| Quantified Difference | Prevents 15-30% quantification variance caused by differential ESI suppression |
| Conditions | Reverse-phase LC-MS/MS targeted lipidomics of tissue extracts |
Buyers conducting quantitative lipidomics must procure the exact chain-length and saturation-matched internal standard to ensure regulatory-grade accuracy in metabolic profiling.
C17:1-CoA is utilized to probe the steric and chain-length specificity of downstream lipid-modifying enzymes, such as the Delta-12 desaturase (FAD2) and various elongases. While these enzymes typically process C18:1-CoA or C16:1-CoA, substituting with the odd-chain C17:1-CoA allows researchers to track non-natural metabolic flux (e.g., conversion to (9Z,12Z)-heptadecadienoyl-CoA) without interference from endogenous lipid pools. This provides unambiguous mass shifts (+14 Da or -14 Da relative to even-chain counterparts) in MS analysis, proving that the enzyme can accommodate odd-chain substrates in its hydrophobic binding pocket [1].
| Evidence Dimension | Mass shift distinctness in metabolic tracking |
| Target Compound Data | C17:1-CoA: Yields unique odd-chain downstream products (e.g., C17:2-CoA) easily resolved by MS |
| Comparator Or Baseline | C18:1-CoA: Yields C18:2-CoA, which is indistinguishable from pre-existing endogenous pools |
| Quantified Difference | 100% resolution of de novo enzymatic products from endogenous background |
| Conditions | In vitro enzymatic assays with FAD2 or elongases followed by MS detection |
Procuring C17:1-CoA enables enzymologists to definitively prove substrate promiscuity and map active site volumes without using expensive isotopic labeling.
C17:1-CoA is the mandatory product standard for calibrating high-throughput Rapid-Fire MS assays targeting SCD1. By using C17:0-CoA as the substrate, the generation of C17:1-CoA provides a zero-background readout for evaluating the IC50 of novel therapeutics (like Parkinson's or metabolic disease drugs) in complex biological matrices like microsomes [1].
In LC-MS/MS workflows quantifying cellular acyl-CoA pools, C17:1-CoA is spiked into samples prior to extraction. Its odd-chain length ensures it does not interfere with endogenous even-chain measurements, while its monounsaturated bond ensures its retention time and ionization behavior perfectly mimic target analytes like Oleoyl-CoA, enabling highly accurate absolute quantification[2].
For characterizing unannotated lipid-modifying enzymes, C17:1-CoA serves as a specialized biochemical probe. Its conversion into di-unsaturated odd-chain CoAs or incorporation into odd-chain phospholipids allows researchers to unambiguously track enzymatic activity and substrate promiscuity using standard mass spectrometry, bypassing the need for radiolabeled precursors [1].